zinc;(E)-but-2-enedioate

Description

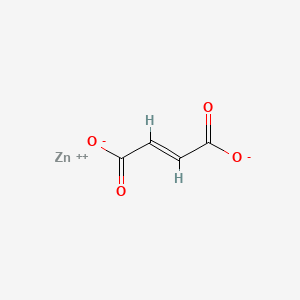

Zinc;(E)-but-2-enedioate (commonly referred to as zinc fumarate) is a coordination compound comprising a zinc cation (Zn²⁺) and the conjugate base of (E)-but-2-enedioic acid (fumaric acid). The (E)-configuration of the dicarboxylate ligand ensures a planar, trans-oriented structure, distinguishing it from its (Z)-isomer (maleic acid derivatives). This compound is characterized by its crystalline solid-state structure, typically forming polymeric chains via coordination bonds between Zn²⁺ and the carboxylate oxygen atoms.

Properties

IUPAC Name |

zinc;(E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSYJHHRQVHHMQ-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52723-61-2 | |

| Record name | Zinc fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052723612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc fumarate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V64QJN28W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc fumarate can be synthesized through a straightforward reaction between zinc chloride and fumaric acid. The process involves dissolving fumaric acid in ammonia water to prepare a mixed solution. Separately, a zinc chloride solution is prepared. The two solutions are then mixed, stirred, cooled, and allowed to crystallize. The resulting product is filtered, rinsed, and dried to obtain pure zinc fumarate .

Industrial Production Methods: The industrial production of zinc fumarate follows a similar method but on a larger scale. The process is designed to be environmentally friendly by avoiding the use of organic solvents like alcohols and acetic acid. Instead, common baking ovens are used for drying, reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions: Zinc fumarate undergoes various chemical reactions, including:

Oxidation: Zinc can be oxidized to form zinc oxide.

Reduction: Zinc ions can be reduced to metallic zinc.

Substitution: Zinc fumarate can participate in substitution reactions where the fumarate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are commonly used.

Substitution: Ligands like ethylenediamine or other carboxylates can be used in substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide (ZnO)

Reduction: Metallic zinc (Zn)

Substitution: Various zinc-ligand complexes depending on the substituting ligand .

Scientific Research Applications

Mechanism of Action

The mechanism of action of zinc fumarate involves its role as a zinc ion source. Zinc ions are essential for various biological processes, including enzyme function, protein synthesis, and cellular signaling. Zinc fumarate releases zinc ions in a controlled manner, which can then participate in these biological processes. The fumarate ion, being part of the citric acid cycle, also contributes to cellular energy production .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₂O₄Zn (neutral 1:1 complex) or C₄H₄O₄Zn (hydrated forms).

- Solubility : Poor solubility in water due to strong ionic interactions, but soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Applications : Used in corrosion inhibition, polymer stabilization, and as a precursor for metal-organic frameworks (MOFs) due to its rigid geometry .

Zinc;(E)-but-2-enedioate belongs to the broader class of zinc carboxylates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Properties of Zinc Carboxylates

| Compound | Formula | Solubility (H₂O) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₄H₂O₄Zn | Insoluble | ~250 (decomposition) | MOFs, corrosion inhibition |

| Zinc oxalate | ZnC₂O₄ | Insoluble | >300 | Ceramics, pigments |

| Zinc 2-ethylhexanoate | Zn(C₈H₁₅O₂)₂ | Organic solvents | 160–200 | Polymer catalysts, coatings |

| Zinc maleate (Z-isomer) | C₄H₂O₄Zn | Slightly soluble | ~220 | Pharmaceuticals, adhesives |

| Zinc phosphate | Zn₃(PO₄)₂ | Insoluble | >400 | Corrosion-resistant coatings |

Structural and Functional Differences

Zinc Oxalate (ZnC₂O₄): Unlike zinc fumarate, oxalate is a smaller, fully conjugated dicarboxylate ligand. This results in higher thermal stability (>300°C) due to stronger lattice energy . Applications: Primarily in ceramics and as a precursor for Zn-based nanomaterials.

Zinc 2-Ethylhexanoate: A branched-chain carboxylate with superior solubility in organic solvents. Acts as a catalyst in polyurethane and epoxy resin synthesis . Lower thermal stability (~160–200°C) compared to zinc fumarate, limiting high-temperature applications.

Zinc Maleate (Z-isomer) :

- The cis-configuration of maleate introduces steric strain, reducing crystallinity and slightly increasing water solubility. Used in drug delivery systems due to enhanced biocompatibility .

Zinc Phosphate (Zn₃(PO₄)₂): Inorganic phosphate ligand provides exceptional thermal and chemical resistance. Widely used in anticorrosive paints, outperforming zinc fumarate in harsh environments .

Research Findings

- Coordination Behavior : Zinc fumarate forms 1D polymeric chains in the solid state, as confirmed by single-crystal X-ray diffraction (SHELX refinement) . In contrast, zinc maleate adopts a 2D layered structure due to cis-carboxylate flexibility.

- Thermal Analysis : Thermogravimetric analysis (TGA) reveals zinc fumarate decomposes at ~250°C, releasing CO₂ and H₂O, while zinc oxalate remains stable up to 300°C .

- Industrial Relevance: Zinc ethylhexanoate dominates industrial catalysis due to its lipophilicity, whereas zinc fumarate is niche in MOF synthesis for gas storage applications .

Biological Activity

Zinc;(E)-but-2-enedioate, commonly known as zinc fumarate, is a coordination compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.

This compound has the following chemical characteristics:

- Chemical Formula: C₄H₂O₄Zn

- Molecular Weight: 185.5 g/mol

- Boiling Point: 355.5°C at 760 mmHg

- Solubility: Soluble in water and alcohols

These properties facilitate its utilization in various biological applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is often assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 10.46 |

| Reference Antioxidant | 8.62 |

In studies, zinc complexes have shown improved antioxidant activity compared to their free ligands, suggesting that the presence of zinc enhances the stability and reactivity of these compounds against free radicals .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 17 |

| Pseudomonas aeruginosa | 14 |

These results indicate that zinc fumarate can be a potent antimicrobial agent, potentially useful in clinical settings to combat bacterial infections .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited varying levels of activity:

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HePG-2 (Liver) | 21.19 |

| MCF-7 (Breast) | 30.91 |

| PC3 (Prostate) | 49.32 |

The findings indicate that this compound has a significant cytotoxic effect on liver cancer cells compared to other types .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound scavenges free radicals, reducing oxidative stress.

- Antimicrobial Mechanism: It disrupts microbial cell membranes and inhibits essential enzymatic functions.

- Anticancer Mechanism: It induces apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.